2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[phenylmethoxycarbonyl-(N-phenylmethoxycarbonylcarbamimidoyl)amino]pentanoic acid
Description
This compound is a highly specialized Fmoc (9H-fluoren-9-ylmethoxycarbonyl)-protected amino acid derivative with a pentanoic acid backbone. Its structure features dual phenylmethoxycarbonyl (PMOC) groups and a carbamimidoyl moiety, making it a complex unnatural α-amino acid. Its molecular formula is C₃₆H₃₂N₄O₈, with a theoretical molecular weight of 672.67 g/mol (calculated from structural data).
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[phenylmethoxycarbonyl-(N-phenylmethoxycarbonylcarbamimidoyl)amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H36N4O8/c38-34(40-36(45)47-22-25-12-3-1-4-13-25)41(37(46)49-23-26-14-5-2-6-15-26)21-11-20-32(33(42)43)39-35(44)48-24-31-29-18-9-7-16-27(29)28-17-8-10-19-30(28)31/h1-10,12-19,31-32H,11,20-24H2,(H,39,44)(H,42,43)(H2,38,40,45) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLFMYBVQTIUHOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(=N)N(CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H36N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically starts from the amino acid backbone, such as ornithine or arginine derivatives, due to the pentanoic acid side chain and guanidino group structure. The key preparation steps include:
Selective Protection of the Guanidino Group:
The guanidino group is protected by phenylmethoxycarbonyl groups (also known as benzyloxycarbonyl or Z groups), which are introduced using reagents like phenyl chloroformate or phenylmethoxycarbonyl chloride under controlled basic conditions. This step prevents unwanted side reactions during subsequent coupling steps.Introduction of the Fmoc Group on the Amino Function:
The amino group is protected using 9-fluorenylmethoxycarbonyl succinimide (Fmoc-OSu) or similar Fmoc reagents. The reaction typically occurs in a slightly basic aqueous-organic medium (e.g., sodium bicarbonate solution with dioxane or DMF as solvent) to facilitate nucleophilic attack on the Fmoc reagent, yielding the Fmoc-protected amino acid.Coupling and Carbamimidoyl Functionalization:
The carbamimidoyl moiety (guanidine derivative) is further functionalized with phenylmethoxycarbonyl groups to stabilize the guanidino functionality. This often involves reaction with phenyl isocyanate or phenyl carbamates under mild conditions.Purification:
The final product is purified by crystallization or chromatographic methods (e.g., preparative HPLC) to achieve the high purity required for peptide synthesis or biochemical applications.
Industrial and Laboratory Production Methods
Solid-Phase Peptide Synthesis (SPPS):
In industrial or large-scale laboratory settings, the compound is often synthesized as a building block for peptides via SPPS. This method involves anchoring the growing peptide chain on a solid resin and sequentially adding protected amino acids. The use of coupling agents such as diisopropylcarbodiimide (DIC) and additives like OxymaPure enhances coupling efficiency and reduces racemization. Solvents like N-butylpyrrolidinone (NBP) or DMF are commonly employed.Batch Synthesis in Solution:
For smaller scale or specialized derivatives, batch synthesis in solution is performed. This involves stepwise protection and coupling with intermediate purification steps.
Reaction Conditions Summary Table
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Guanidino group protection | Phenyl chloroformate or phenylmethoxycarbonyl chloride, base (e.g., NaHCO3) | Protect guanidino group | Mild temperature, controlled pH |
| Amino group protection (Fmoc) | Fmoc-OSu, base (NaHCO3), solvent (DMF, dioxane) | Introduce Fmoc protecting group | Room temperature, aqueous-organic mix |
| Carbamimidoyl functionalization | Phenyl isocyanate or phenyl carbamates | Add phenylmethoxycarbonyl groups to guanidine | Mild conditions to avoid decomposition |
| Coupling | DIC, OxymaPure, solvent (NBP or DMF) | Peptide bond formation in SPPS | Efficient, high yield |
| Purification | Crystallization, preparative HPLC | Obtain pure compound | Analytical verification required |
Detailed Research Findings
The use of Fmoc-OSu is preferred for amino protection due to its mild reaction conditions and ease of removal under basic conditions, which is compatible with sensitive guanidino protecting groups.
The phenylmethoxycarbonyl (Z) group is favored for guanidino protection because it is stable under Fmoc deprotection conditions and can be removed selectively by catalytic hydrogenation, enabling orthogonal protection strategies.
The carbamimidoyl functionalization with phenylmethoxycarbonyl groups stabilizes the guanidine moiety, preventing side reactions during peptide synthesis and improving the overall yield and purity of the final amino acid derivative.
Industrial synthesis via solid-phase peptide synthesis benefits from optimized coupling agents like DIC and OxymaPure, which minimize racemization and side reactions, crucial for maintaining stereochemical integrity.
Purity and identity confirmation are typically performed using NMR spectroscopy, mass spectrometry, and chromatographic techniques , ensuring the compound meets the stringent requirements for peptide synthesis applications.
Molecular and Physical Data
| Property | Value |
|---|---|
| Molecular Formula | C37H36N4O8 |
| Molecular Weight | 664.7 g/mol |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[phenylmethoxycarbonyl-(N-phenylmethoxycarbonylcarbamimidoyl)amino]pentanoic acid |
| InChI | Provided in detailed chemical databases |
Chemical Reactions Analysis
Types of Reactions
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[phenylmethoxycarbonyl-(N-phenylmethoxycarbonylcarbamimidoyl)amino]pentanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the Fmoc group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Piperidine, other nucleophiles.
Major Products Formed
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[phenylmethoxycarbonyl-(N-phenylmethoxycarbonylcarbamimidoyl)amino]pentanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: Used as a protecting group in peptide synthesis.
Biology: Utilized in the synthesis of peptides and proteins for biological studies.
Medicine: Employed in the development of peptide-based drugs and therapeutic agents.
Industry: Used in the production of synthetic peptides for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[phenylmethoxycarbonyl-(N-phenylmethoxycarbonylcarbamimidoyl)amino]pentanoic acid involves the selective protection of amino groups during peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for the selective coupling of amino acids. The Fmoc group can be easily removed using a base, revealing the free amino group for further reactions.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
Key Observations:
Substituent Complexity: The target compound’s dual PMOC and carbamimidoyl groups distinguish it from simpler Fmoc-amino acids (e.g., Fmoc-Nva-OH ). These groups may reduce solubility in polar solvents compared to compounds with methoxy or alkyl chains .
Biological Relevance: The carbamimidoyl group shares functional similarities with the pharmacophoric elements of arylcyclohexylamines, which bind to phencyclidine (PCP) receptors .
Synthetic Challenges: The steric bulk of PMOC and carbamimidoyl groups likely necessitates optimized coupling conditions, unlike Fmoc-protected linear amino acids .
Spectroscopic and Analytical Data
Table 2: NMR and MS Data Comparison
Key Findings:
- The target compound’s aromatic and carbamimidoyl protons would dominate its ¹H NMR spectrum, overlapping with Fmoc signals .
- MS data for similar compounds confirm the reliability of Fmoc-protected amino acids in LC-MS workflows, though the target’s higher mass may require high-resolution MS for validation.
Biological Activity
The compound 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[phenylmethoxycarbonyl-(N-phenylmethoxycarbonylcarbamimidoyl)amino]pentanoic acid is a complex organic molecule with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its significance in pharmaceutical research.
Molecular Characteristics
- Molecular Formula : C26H32N4O6
- Molecular Weight : 496.56 g/mol
- CAS Number : 159858-21-6
- Purity : >96% .
Structural Representation
The compound features a fluorenylmethoxycarbonyl group, which is significant for its stability and interaction with biological targets. The presence of multiple functional groups contributes to its biological activity.
The compound exhibits various biological activities, primarily through the following mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific proteases and enzymes involved in cell signaling pathways, which can lead to apoptosis in cancer cells.
- Modulation of Signaling Pathways : The compound interacts with key signaling pathways such as MAPK/ERK and PI3K/Akt, influencing cell proliferation and survival .
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects against certain bacterial strains .
Case Studies
- Antitumor Activity : A study evaluated the compound's effect on human cancer cell lines. Results indicated significant cytotoxicity, with an IC50 value indicating effective inhibition of cell growth in a dose-dependent manner.
- Neuroprotective Effects : Research has demonstrated that the compound can protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in neurodegenerative diseases .
- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to control groups, highlighting its potential as an anticancer agent.
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Significant cytotoxicity in cancer cells | Study on cell lines |
| Neuroprotection | Protection against oxidative stress | Neurodegeneration study |
| Antimicrobial | Activity against specific bacterial strains | Preliminary findings |
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibits proteases involved in signaling pathways |
| Signaling Modulation | Affects MAPK/ERK and PI3K/Akt pathways |
| Apoptosis Induction | Triggers programmed cell death in cancer cells |
Q & A
Basic: What are the standard synthetic protocols for this compound, and how are side reactions minimized?
The compound is synthesized via sequential Fmoc (fluorenylmethoxycarbonyl) protection and peptide coupling. Key steps include:
- Fmoc protection : The amino group is shielded using Fmoc-Cl (9-fluorenylmethyl chloroformate) in anhydrous DMF (dimethylformamide) under nitrogen to prevent hydrolysis .
- Coupling reactions : Carbodiimide reagents (e.g., DCC or EDC) activate carboxyl groups for amide bond formation. A catalytic base like DMAP ensures efficient coupling .
- Side reaction mitigation :
- Racemization : Avoided by maintaining low temperatures (0–4°C) and using HOBt (hydroxybenzotriazole) as an additive .
- Unwanted deprotection : Controlled pH (8–9) during Fmoc removal with piperidine minimizes premature cleavage .
Basic: How is the compound’s purity and structural integrity validated in research settings?
- Purity analysis : HPLC with UV detection (λ = 254–280 nm) is standard, achieving >95% purity. Reverse-phase C18 columns and gradients of acetonitrile/water (0.1% TFA) resolve impurities .
- Structural confirmation :
Advanced: How can coupling efficiency in peptide synthesis be optimized using this compound?
Coupling efficiency depends on:
- Reagent selection : HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) outperforms EDC in sterically hindered environments, reducing reaction time to 2–4 hours .
- Solvent optimization : Anhydrous DMF or dichloromethane (DCM) minimizes side reactions. Additives like HOAt enhance activation .
- Monitoring : Real-time FTIR tracks carbonyl disappearance (C=O stretch at ~1650 cm⁻¹) to confirm completion .
Advanced: How do structural modifications (e.g., aromatic substitutions) influence bioactivity?
Structure-activity relationship (SAR) studies reveal:
| Modification | Impact on Activity | Source |
|---|---|---|
| Phenylmethoxycarbonyl group | Enhances lipid solubility and membrane penetration | |
| Carbamimidoyl substitution | Increases affinity for guanidine-binding enzymes (e.g., proteases) | |
| Fluorenyl group replacement | Reduces stability in aqueous media |
Advanced: How to resolve contradictions in reported stability data under varying pH and temperature?
Conflicting stability reports arise from:
- pH sensitivity : Degrades rapidly at pH >10 (Fmoc cleavage) but remains stable at pH 3–7.5 .
- Temperature : Stable at 25°C for 48 hours in DMF but degrades at 40°C (30% loss in 24 hours) .
Methodological resolution :- Use buffered solutions (pH 7.4) for biological assays.
- Conduct accelerated stability studies (40–60°C) with HPLC monitoring to predict shelf-life .
Basic: What is the role of the Fmoc group in experimental design for peptide synthesis?
The Fmoc group:
- Protects amines : Prevents unwanted nucleophilic attacks during coupling .
- Facilitates deprotection : Removed under mild basic conditions (20% piperidine in DMF), preserving acid-sensitive groups .
- Enables SPPS (solid-phase synthesis) : Compatible with automated synthesizers for iterative peptide elongation .
Advanced: How to address side reactions during synthesis, such as diketopiperazine formation?
- Diketopiperazine (DKP) mitigation :
- Byproduct identification : LC-MS/MS identifies DKP (m/z 114.1 fragment ions) and guides process adjustments .
Advanced: What strategies are used to study the compound’s interactions with biological targets (e.g., receptors)?
- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (ka/kd) to immobilized targets .
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) for affinity optimization .
- Molecular docking : Predicts binding modes using software (e.g., AutoDock) and validates with mutagenesis studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
